An In-depth Technical Guide to 3-Methoxynaphthalene-2-boronic acid (CAS: 104115-76-6)
An In-depth Technical Guide to 3-Methoxynaphthalene-2-boronic acid (CAS: 104115-76-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methoxynaphthalene-2-boronic acid, a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry. This document details its physicochemical properties, provides hypothetical yet plausible experimental protocols for its synthesis and application, and explores the potential biological significance of its derivatives.
Core Data Presentation
A summary of the key physicochemical properties of 3-Methoxynaphthalene-2-boronic acid is presented in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 104115-76-6 | |
| Molecular Formula | C₁₁H₁₁BO₃ | [1] |
| Molecular Weight | 202.01 g/mol | [1] |
| Appearance | Off-white crystals | [1] |
| Melting Point | 153-155 °C | [1] |
| Boiling Point (Predicted) | 425.2 ± 47.0 °C | [1] |
| pKa (Predicted) | 8.53 ± 0.30 | [1] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1] |
| Solubility | Very slightly soluble in water. Soluble in hot ethanol and other polar organic solvents. | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8 °C | [1] |
Synthesis and Purification
The synthesis of 3-Methoxynaphthalene-2-boronic acid typically proceeds via a Grignard reaction from the corresponding aryl bromide, 2-bromo-3-methoxynaphthalene. The following sections outline detailed, representative experimental protocols for the synthesis of the precursor and the final boronic acid, as well as its purification.
Synthesis of 2-Bromo-3-methoxynaphthalene (Precursor)
The synthesis of the precursor, 2-bromo-3-methoxynaphthalene, can be adapted from procedures for similar naphthalenic systems.[3][4] A plausible route involves the bromination of 2-methoxynaphthalene.
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 2-methoxynaphthalene (1 equivalent) dissolved in glacial acetic acid.
-
Bromination: A solution of bromine (1.1 equivalents) in glacial acetic acid is added dropwise to the stirred solution at room temperature. The reaction mixture is then gently heated to 40-45°C for 1-2 hours to ensure complete reaction.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water, resulting in the precipitation of the crude product. The precipitate is collected by vacuum filtration and washed with water until the filtrate is neutral.
-
Purification: The crude 2-bromo-3-methoxynaphthalene is purified by recrystallization from ethanol to yield the pure product.[2]
Synthesis of 3-Methoxynaphthalene-2-boronic acid
The conversion of 2-bromo-3-methoxynaphthalene to the corresponding boronic acid can be achieved through the formation of a Grignard reagent followed by reaction with a trialkyl borate.[5]
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings (1.2 equivalents) are placed. A solution of 2-bromo-3-methoxynaphthalene (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78°C (dry ice/acetone bath), and triisopropyl borate (1.5 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for 2-3 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of cold 1 M hydrochloric acid. The mixture is stirred for 1 hour to hydrolyze the boronate ester.
-
Extraction and Isolation: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 3-Methoxynaphthalene-2-boronic acid.
Purification of 3-Methoxynaphthalene-2-boronic acid
Purification of the crude product is essential to obtain material suitable for subsequent reactions. Recrystallization is a common and effective method.
Experimental Protocol:
-
Recrystallization: The crude 3-Methoxynaphthalene-2-boronic acid is dissolved in a minimal amount of hot ethanol.[2] The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystal formation.
-
Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Caption: Synthetic workflow for 3-Methoxynaphthalene-2-boronic acid.
Applications in Suzuki-Miyaura Cross-Coupling
3-Methoxynaphthalene-2-boronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct biaryl and substituted naphthalene systems.[6][7] These structures are prevalent in many biologically active molecules.[8]
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of 3-Methoxynaphthalene-2-boronic acid with an aryl bromide.
Reaction Setup:
-
A reaction vessel is charged with 3-Methoxynaphthalene-2-boronic acid (1.2 equivalents), the aryl bromide (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) several times.
-
A degassed solvent system, typically a mixture of toluene and water, is added.
Reaction Execution:
-
The reaction mixture is heated to reflux (typically 80-100°C) and stirred vigorously until the reaction is complete (monitored by TLC or LC-MS).
Work-up and Purification:
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Caption: Generalized Suzuki-Miyaura coupling catalytic cycle.
Potential Biological Significance of Derivatives
While direct biological activity of 3-Methoxynaphthalene-2-boronic acid is not extensively documented, the naphthalene scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications.[8] Naphthalene derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[9][10]
For instance, derivatives of 4-methoxynaphthalene have been synthesized and evaluated for their activity against Paracoccidioides brasiliensis and Mycobacterium tuberculosis, with some compounds showing potent inhibitory effects.[11] Furthermore, other substituted naphthalene compounds have demonstrated antimalarial activity.[12] The synthesis of novel naphthalene-substituted benzimidazoles has also yielded compounds with significant cytotoxic activity against liver cancer cell lines.[13]
The use of 3-Methoxynaphthalene-2-boronic acid in Suzuki-Miyaura coupling reactions provides a versatile platform for the synthesis of libraries of novel substituted naphthalenes. These libraries can then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents.
Caption: Drug discovery workflow utilizing 3-Methoxynaphthalene-2-boronic acid.
Conclusion
3-Methoxynaphthalene-2-boronic acid is a valuable and versatile reagent in organic synthesis. Its utility in constructing complex molecular frameworks through Suzuki-Miyaura cross-coupling reactions makes it an important tool for medicinal chemists and drug development professionals. The naphthalene core, a proven pharmacophore, suggests that derivatives of this boronic acid hold significant potential for the discovery of novel bioactive compounds. The experimental protocols and conceptual workflows presented in this guide are intended to facilitate further research and application of this important chemical entity.
References
- 1. 3-Methoxynaphthalene-2-boronic acid - Protheragen [protheragen.ai]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 4-methoxynaphthalene- N-acylhydrazones as potential for paracoccidioidomycosis and tuberculosis co-infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimalarial activity of hydroxy-substituted naphthalene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
